molecular formula C22H14O3 B10848765 Formylchromone

Formylchromone

Cat. No.: B10848765
M. Wt: 326.3 g/mol
InChI Key: LWZMEMOPULJQIN-UHFFFAOYSA-N
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Description

Formylchromone, also known as 4-oxo-4H-1-benzopyran-3-carboxaldehyde, is a naturally occurring compound found in various plant species. It belongs to the chromone family, which is characterized by a chromone ring system. Chromones are known for their diverse pharmacological activities, including anti-inflammatory, antidiabetic, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Formylchromone can be synthesized through the Vilsmeier-Haack reaction, which involves the formylation of acetyl derivatives of 2-benzopyrone. The key step in this synthesis is the preparation of suitable acetyl derivatives, which are then subjected to Vilsmeier-Haack formylation to yield this compound in high yields (80-90%) .

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as laboratory preparation, with optimization for large-scale production. This involves the use of efficient formylation agents and reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Formylchromone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Condensation Products: Various heterocyclic systems.

    Enamine-Adducts: Chroman-4-one enamine systems.

    Transformed Heterocycles: Fused heterocyclic systems

Comparison with Similar Compounds

Formylchromone is unique among chromone derivatives due to its specific chemical structure and reactivity. Similar compounds include:

  • Quinoline-3-carbaldehyde
  • Quinolone-3-carbaldehyde
  • Indole-3-carbaldehyde

These compounds share similar reactivity patterns but differ in their specific chemical structures and biological activities .

This compound’s unique combination of chemical reactivity and biological activity makes it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C22H14O3

Molecular Weight

326.3 g/mol

IUPAC Name

4-oxo-7-(4-phenylphenyl)chromene-3-carbaldehyde

InChI

InChI=1S/C22H14O3/c23-13-19-14-25-21-12-18(10-11-20(21)22(19)24)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-14H

InChI Key

LWZMEMOPULJQIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=C(C=C3)C(=O)C(=CO4)C=O

Origin of Product

United States

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